molecular formula C15H17NO4S B11179459 4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide

4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B11179459
M. Wt: 307.4 g/mol
InChI Key: WJBREARJQZLDQT-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or aromatic compounds.

Scientific Research Applications

4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biological pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-19-13-7-9-14(10-8-13)21(17,18)16-11-12-5-3-4-6-15(12)20-2/h3-10,16H,11H2,1-2H3

InChI Key

WJBREARJQZLDQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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